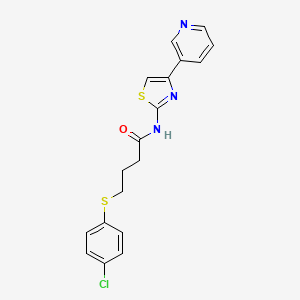

4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-14-5-7-15(8-6-14)24-10-2-4-17(23)22-18-21-16(12-25-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOXLNZEVJWGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thioether linkage: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenylthio group.

Thiazole ring formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated pyridine derivative.

Amide bond formation: The final step involves coupling the thiazole derivative with a butanoic acid derivative to form the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

- 4-((4-bromophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Uniqueness

4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is unique due to the presence of the 4-chlorophenylthio group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs.

Biological Activity

The compound 4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H15ClN2OS

- Molecular Weight : 304.81 g/mol

- IUPAC Name : this compound

This compound features a thioether linkage and a thiazole ring, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of thiazole derivatives against various bacterial strains, demonstrating moderate to strong effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2.0 µg/mL |

| Bacillus subtilis | 1.0 - 4.0 µg/mL |

| Escherichia coli | >8.0 µg/mL |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Thiazole derivatives have been linked to apoptosis induction in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of This compound is hypothesized to involve:

- Interaction with Enzymes : The compound may bind to active sites of enzymes such as AChE, leading to inhibition.

- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways, influencing cell growth and apoptosis.

- Antimicrobial Mechanism : The thiazole ring structure is known to disrupt bacterial cell wall synthesis or function.

Study on Antimicrobial Effects

In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activity against multiple strains. The results indicated that compounds with similar structures to our target compound showed significant antibacterial effects, particularly against resistant strains .

Enzyme Inhibition Research

A separate investigation focused on the enzyme inhibitory properties of thiazole derivatives found that certain compounds exhibited high AChE inhibitory activity, suggesting potential for treating neurodegenerative conditions .

Q & A

Basic: What are the recommended synthetic routes for 4-((4-chlorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Thioether formation : Reacting 4-chlorothiophenol with a halogenated butanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the (4-chlorophenyl)thio moiety.

- Amide coupling : Using coupling agents like EDCI/HOBt to attach the pyridinyl-thiazole amine to the butanamide backbone.

Optimization Strategies : - Control temperature (40–60°C) and pH (neutral to slightly basic) to minimize side reactions .

- Monitor reaction progress via TLC and confirm purity with HPLC (>95% purity threshold) .

Basic: How should researchers approach the structural elucidation of this compound using spectroscopic methods?

Methodological Answer:

A combination of techniques is required:

- 1H/13C NMR : Assign protons and carbons in DMSO-d6, focusing on the thiazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) regions. Use 2D NMR (COSY, HSQC) to confirm connectivity .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C aromatic at ~690 cm⁻¹) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

Prioritize assays based on structural analogs:

- Kinase inhibition : Use ADP-Glo™ assays to screen against kinases (e.g., EGFR, VEGFR) due to the thiazole-pyridine motif’s affinity for ATP-binding pockets .

- Antimicrobial activity : Perform microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

Address discrepancies by:

- Purity verification : Re-analyze batches via HPLC-MS; impurities >5% can skew results .

- Assay standardization : Compare protocols for differences in cell lines, serum concentrations, or incubation times.

- Orthogonal assays : Confirm kinase inhibition with SPR (surface plasmon resonance) if IC50 values vary between labs .

Advanced: How can the compound’s reactivity with nucleophiles be systematically studied?

Methodological Answer:

Design experiments to probe:

- Thioamide reactivity : Treat with amines (e.g., benzylamine) in DMF at 25–50°C, monitoring nucleophilic displacement via LC-MS .

- Hydrolysis : Test stability in buffers (pH 2–12) over 24–72 hours; use HPLC to quantify degradation products .

- Oxidative susceptibility : Expose to H₂O₂ (1–5 mM) and track sulfoxide/sulfone byproducts .

Advanced: What computational methods predict interactions with kinase targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP pockets (e.g., PDB: 1M17). Prioritize residues forming H-bonds with the pyridine-thiazole core .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR : Develop models with MOE or Schrödinger to correlate substituent effects (e.g., Cl, pyridinyl) with kinase inhibitory activity .

Advanced: How can researchers design analogs to improve metabolic stability?

Methodological Answer:

- Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide to reduce CYP450-mediated oxidation .

- Steric shielding : Introduce methyl groups ortho to the pyridine nitrogen to hinder enzymatic degradation .

- Prodrug strategies : Mask the amide as a tert-butyl carbamate; assess hydrolysis rates in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.